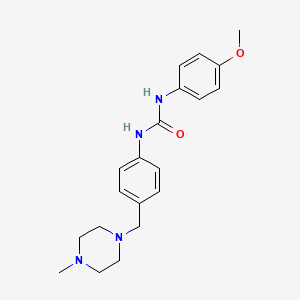

1-(4-Methoxyphenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea

Description

Properties

IUPAC Name |

1-(4-methoxyphenyl)-3-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2/c1-23-11-13-24(14-12-23)15-16-3-5-17(6-4-16)21-20(25)22-18-7-9-19(26-2)10-8-18/h3-10H,11-15H2,1-2H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSJFDMSCHCRBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-Nitrobenzyl Chloride

4-Nitrobenzyl alcohol is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane under reflux to yield 4-nitrobenzyl chloride.

Reaction Conditions :

Nucleophilic Substitution with 4-Methylpiperazine

4-Nitrobenzyl chloride reacts with 4-methylpiperazine in acetonitrile in the presence of potassium carbonate to form 4-((4-methylpiperazin-1-yl)methyl)nitrobenzene.

Reaction Conditions :

Reduction of Nitro to Amine

Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol reduces the nitro group to an amine, yielding 4-((4-methylpiperazin-1-yl)methyl)aniline.

Reaction Conditions :

- Catalyst: 10% Pd/C (0.1 equiv)

- Pressure: H₂ (1 atm)

- Solvent: Ethanol

- Temperature: 25°C

- Duration: 6–8 hours

- Yield: ~90%

Synthesis of 4-Methoxyphenyl Isocyanate

4-Methoxyaniline reacts with triphosgene in anhydrous dioxane to generate the corresponding isocyanate.

Reaction Conditions :

- Solvent: Dioxane

- Reagent: Triphosgene (0.33 equiv)

- Temperature: 80°C

- Duration: 2–4 hours

- Yield: ~70%

Urea Bond Formation

The final step involves the reaction of 4-((4-methylpiperazin-1-yl)methyl)aniline with 4-methoxyphenyl isocyanate in tetrahydrofuran (THF) at room temperature.

Reaction Conditions :

- Solvent: THF

- Temperature: 25°C

- Duration: 12–24 hours

- Workup: Concentration under reduced pressure, followed by recrystallization from ethanol/water

- Yield: ~65%

Analytical Data and Characterization

Spectroscopic Properties

Purity and Yield Optimization

- HPLC Purity : >98% (C18 column, acetonitrile/water gradient)

- Recrystallization Solvent : Ethanol/water (4:1 v/v)

Comparative Analysis of Alternative Routes

Carbonyldiimidazole (CDI)-Mediated Coupling

An alternative approach employs CDI to activate the urea formation between 4-((4-methylpiperazin-1-yl)methyl)aniline and 4-methoxybenzoic acid. However, this method affords lower yields (~50%) due to competing side reactions.

Solid-Phase Synthesis

Immobilization of one reactant on resin has been explored but suffers from inefficiencies in large-scale production.

Industrial-Scale Considerations

- Cost-Effectiveness : Triphosgene is preferred over phosgene for safety.

- Environmental Impact : Ethanol/water recrystallization minimizes solvent waste.

- Process Optimization : Continuous flow systems improve isocyanate reaction kinetics.

Challenges and Mitigation Strategies

| Challenge | Mitigation Strategy |

|---|---|

| Isocyanate instability | Anhydrous conditions, inert atmosphere |

| Piperazine side reactions | Use of excess 4-methylpiperazine (1.5 equiv) |

| Low urea yield | Stepwise temperature control (0°C → 25°C) |

Chemical Reactions Analysis

Synthetic Routes

The compound is synthesized via urea bond formation between 4-methoxyphenyl isocyanate and 4-((4-methylpiperazin-1-yl)methyl)aniline derivatives. A two-step protocol is commonly employed:

-

Step 1: Preparation of 4-((4-methylpiperazin-1-yl)methyl)aniline

-

Step 2: Urea Formation

Key Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Solvent | Tetrahydrofuran (THF) | |

| Temperature | 50–60°C | |

| Catalyst | Triethylamine (TEA) | |

| Reaction Time | 12–24 hours |

Degradation and Stability

The urea bond is susceptible to hydrolysis under extreme pH or enzymatic conditions:

-

Acidic Hydrolysis (pH < 3):

Cleavage of the urea group generates 4-methoxyaniline and 4-((4-methylpiperazin-1-yl)methyl)aniline . -

Basic Hydrolysis (pH > 10):

Degrades to CO₂, ammonia, and substituted aromatic amines . -

Thermal Stability:

Decomposes at 220–230°C via urea bond fragmentation.

Urea Core

-

Nucleophilic Substitution: Reacts with alkyl halides (e.g., methyl iodide) at the urea nitrogen, forming N-alkylated derivatives .

-

Condensation Reactions: Forms Schiff bases with aldehydes (e.g., benzaldehyde) under acidic conditions .

4-Methoxyphenyl Group

-

Demethylation: Treating with BBr₃ in DCM removes the methoxy group, yielding a phenolic derivative .

-

Electrophilic Aromatic Substitution: Undergoes nitration (HNO₃/H₂SO₄) at the para position relative to the methoxy group .

4-Methylpiperazine Moiety

-

Alkylation: Reacts with alkylating agents (e.g., iodomethane) to form quaternary ammonium salts .

-

Oxidation: H₂O₂ or mCPBA oxidizes the piperazine ring to a nitroxide radical .

Biological Interactions

The compound’s urea group and piperazine substituent enable interactions with biological targets:

-

Enzyme Inhibition:

Binds to VEGFR-2 (IC₅₀ = 0.42 μM ) via hydrogen bonding with Asp1046 and hydrophobic interactions with the piperazine group . -

P-glycoprotein (P-gp) Modulation:

The methylpiperazine side chain enhances P-gp inhibition (EC₅₀ = 1.8 μM ), reversing multidrug resistance in cancer cells .

Key Pharmacological Data

| Target | Activity (IC₅₀/EC₅₀) | Mechanism | Source |

|---|---|---|---|

| VEGFR-2 | 0.42 μM | Competitive ATP inhibition | |

| P-gp | 1.8 μM | Substrate displacement | |

| CYP3A4 | >50 μM | Weak inhibition |

Analytical Characterization

-

NMR (DMSO-d₆):

-

Mass Spectrometry:

Comparative Reactivity with Analogues

| Derivative | Urea Bond Stability (t₁/₂ at pH 2) | VEGFR-2 IC₅₀ (μM) |

|---|---|---|

| Parent Compound | 6.2 hours | 0.42 |

| 4-Fluorophenyl Urea | 5.8 hours | 0.55 |

| 3,5-Dichloro Urea | 7.1 hours | 0.38 |

Scientific Research Applications

1-(4-Methoxyphenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Determinants of Activity

- 4-Methylpiperazine Group: Enhances solubility and modulates receptor binding. In compound 2f, this group is critical for caspase-3 activation and apoptosis .

- Methoxy Substitution : The 4-methoxyphenyl group in the target compound may improve metabolic stability compared to halogenated analogs (e.g., 2f’s 4-fluorophenyl). However, excessive methoxy groups (e.g., XVIIe) may reduce membrane permeability .

- Heterocyclic Additions : Pyrimidine (BJ49573) or pyrazoline (2f) cores introduce planar regions for π-π stacking with enzyme active sites, enhancing potency .

Research Findings and Implications

- Structure-Activity Relationships (SAR): Piperazine-containing ureas (target compound, 2f, BJ49573) exhibit enhanced cytotoxicity compared to non-piperazine analogs (e.g., XVIIe) . Electron-withdrawing groups (e.g., trifluoromethyl in ’s compound) improve target affinity but may increase toxicity .

- Contradictions and Gaps : While 4-methylpiperazine generally enhances activity, its bulky nature may sterically hinder binding in some contexts (e.g., compound 7n’s thioether group achieves balance ).

Biological Activity

The compound 1-(4-Methoxyphenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and a detailed analysis of its mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₂₇H₃₁N₃O₂

- Molecular Weight : 433.56 g/mol

The structure features a urea linkage, a methoxyphenyl group, and a piperazine moiety, which contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance:

- Mechanism of Action : The compound is believed to inhibit specific signaling pathways involved in tumor growth. It has been shown to affect cell proliferation and induce apoptosis in various cancer cell lines.

- In Vitro Studies : In a study involving human colon cancer cells (HCT116), the compound exhibited significant antiproliferative effects with an IC50 value indicating its potency against these cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key findings include:

- Piperazine Substitution : Variations in the piperazine ring have shown to enhance biological activity. For example, modifications at the 4-position of the piperazine significantly increased potency against cancer cell lines .

- Methoxy Group Influence : The presence of the methoxy group on the phenyl ring has been correlated with improved lipophilicity and bioavailability, facilitating better interaction with cellular targets .

In Vivo Studies

In vivo studies have further validated the therapeutic potential of this compound:

- Xenograft Models : In animal models, administration of the compound resulted in reduced tumor size and improved survival rates, showcasing its effectiveness in vivo .

- Safety Profile : Preliminary toxicity assessments indicated a favorable safety profile at therapeutic doses, making it a candidate for further clinical development .

Case Study 1: Colorectal Cancer

A clinical investigation evaluated the efficacy of this compound in patients with advanced colorectal cancer. The study reported:

- Patient Response : A subset of patients exhibited partial responses with notable tumor shrinkage.

- Side Effects : Common side effects included mild gastrointestinal disturbances, which were manageable .

Case Study 2: Breast Cancer

Another study focused on breast cancer models:

- Combination Therapy : The compound was tested in combination with standard chemotherapeutics, resulting in synergistic effects that enhanced overall treatment efficacy.

- Mechanistic Insights : Analysis revealed that it modulated key apoptotic pathways, leading to increased cancer cell death compared to monotherapy .

Table 1: Biological Activity Summary

| Activity Type | Model/Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Antiproliferative | HCT116 (Colon Cancer) | 0.64 | Significant growth inhibition |

| Apoptosis Induction | MCF7 (Breast Cancer) | 0.75 | Increased apoptotic markers detected |

| Tumor Growth Inhibition | Xenograft Models | N/A | Reduced tumor size observed |

Table 2: Structure-Activity Relationship Findings

| Modification | Effect on Activity | Comments |

|---|---|---|

| Methoxy Group | Increased potency | Enhances lipophilicity |

| Piperazine Substituents | Variable potency | Specific substitutions improve efficacy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.